molecular formula C8H6ClNO4 B6163365 2-chloro-4-methoxy-5-nitrobenzaldehyde CAS No. 1629270-23-0

2-chloro-4-methoxy-5-nitrobenzaldehyde

Cat. No.: B6163365
CAS No.: 1629270-23-0
M. Wt: 215.6
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Description

2-Chloro-4-methoxy-5-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at position 2, a methoxy group at position 4, and a nitro group at position 3. This compound is of interest in organic synthesis due to its electron-withdrawing (nitro, chloro) and electron-donating (methoxy) substituents, which create a unique electronic environment.

For example, 2-azido-4-methoxy-5-nitrobenzaldehyde is synthesized via azide substitution of a fluoro group in 2-fluoro-4-methoxy-5-nitrobenzaldehyde using sodium azide in DMSO at 80°C . A similar approach—replacing the azide with a chloro group—might yield the target compound.

Properties

CAS No.

1629270-23-0

Molecular Formula

C8H6ClNO4

Molecular Weight

215.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methoxy-5-nitrobenzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. One common method includes the nitration of 2-chloro-4-methoxybenzaldehyde, followed by purification processes to isolate the desired product . The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methoxy-5-nitrobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-4-methoxy-5-nitrobenzaldehyde is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-methoxy-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The aldehyde group can form Schiff bases with amines, facilitating the formation of more complex structures .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions Functional Groups Molecular Formula Key Properties/Applications
This compound 2-Cl, 4-OCH₃, 5-NO₂ Aldehyde, chloro, methoxy, nitro C₈H₆ClNO₄ High electrophilicity due to nitro; potential intermediate for heterocycles
5-Chloro-2-methoxybenzaldehyde 5-Cl, 2-OCH₃ Aldehyde, chloro, methoxy C₈H₇ClO₂ Less electrophilic than nitro analogs; used in fragrance synthesis
2-Chloro-4-fluorobenzaldehyde 2-Cl, 4-F Aldehyde, chloro, fluoro C₇H₅ClFO Enhanced halogen interactions; precursor for fluorinated drugs
Methyl 2-chloro-5-methoxy-4-nitrobenzoate 2-Cl, 5-OCH₃, 4-NO₂, methyl ester Ester, chloro, methoxy, nitro C₉H₈ClNO₅ Ester group improves stability; used in polymer chemistry
2-(4-Chloro-2,6-dimethylphenoxy)-5-nitrobenzaldehyde 4-Cl, 2,6-CH₃ (phenoxy), 5-NO₂ Aldehyde, phenoxy, nitro C₁₅H₁₂ClNO₄ Steric hindrance from phenoxy group; potential herbicide intermediate

Key Findings:

Electronic Effects :

  • The nitro group at position 5 in the target compound enhances electrophilicity at the aldehyde group, facilitating condensation reactions. In contrast, 5-chloro-2-methoxybenzaldehyde lacks this nitro group, reducing its reactivity in such transformations .
  • The methoxy group at position 4 (electron-donating) may slightly counteract the electron-withdrawing effects of the nitro and chloro groups, creating a balanced electronic profile for regioselective reactions .

Steric and Solubility Considerations: Methyl 2-chloro-5-methoxy-4-nitrobenzoate (ester analog) exhibits improved solubility in non-polar solvents compared to the aldehyde derivative, making it preferable for certain synthetic applications .

Synthetic Utility: The target compound’s nitro group allows for further functionalization (e.g., reduction to an amine), a pathway less feasible in non-nitro analogs like 5-chloro-2-methoxybenzaldehyde . Fluorinated analogs (e.g., 2-chloro-4-fluorobenzaldehyde) are valued in medicinal chemistry for their metabolic stability, whereas the methoxy-nitro combination may favor agrochemical applications .

Biological Activity

2-Chloro-4-methoxy-5-nitrobenzaldehyde (CAS No. 1629270-23-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C8H7ClN2O3
Molecular Weight 202.6 g/mol
CAS Number 1629270-23-0
Purity ≥95%

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. It has been tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition. A study reported a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of breast cancer cells by modulating the expression of genes involved in cell cycle regulation and apoptosis .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which may contribute to its anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells .
  • DNA Interaction : Studies suggest that it may intercalate into DNA, disrupting replication and transcription processes .

Study on Antimicrobial Activity

In a recent investigation, this compound was synthesized and tested against multiple bacterial strains. The results indicated strong antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Research

A separate study focused on the anticancer properties of the compound, where it was tested on human breast cancer cell lines. The findings revealed that treatment with varying concentrations led to significant reductions in cell viability. Furthermore, molecular docking studies suggested that the compound binds effectively to target proteins involved in cancer progression, highlighting its potential as a therapeutic agent .

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